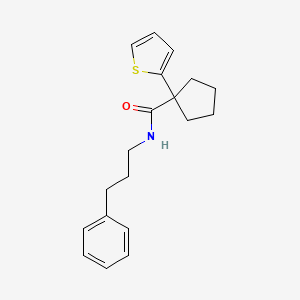
N-(3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research into heterocyclic synthesis often involves thiophene derivatives due to their significance in pharmaceuticals and materials science. For example, studies on the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlight the utility of thiophene derivatives in constructing complex molecular architectures under mild conditions, yielding compounds with potential pharmaceutical applications (Wang et al., 2008). Similar methods could theoretically apply to the synthesis of N-(3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its analogs, facilitating the exploration of their biological activities and material properties.
Exploration of Biological Activities
Compounds structurally related to this compound have been studied for their biological activities, including antimicrobial and antibacterial properties. For instance, the synthesis of thiophene-2-carboxamide derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria indicate the potential of thiophene-containing compounds in drug discovery (Ahmed, 2007). This suggests that derivatives of this compound might also possess interesting biological activities worthy of further investigation.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c21-18(20-14-6-10-16-8-2-1-3-9-16)19(12-4-5-13-19)17-11-7-15-22-17/h1-3,7-9,11,15H,4-6,10,12-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCRNDEIJAHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

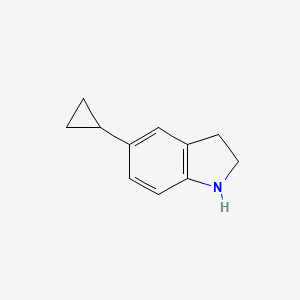
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

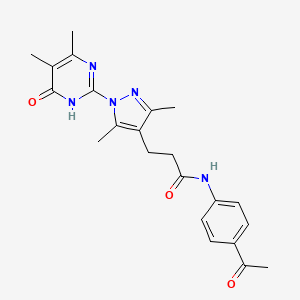
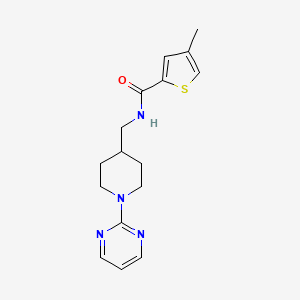
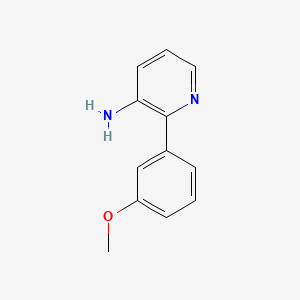
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)
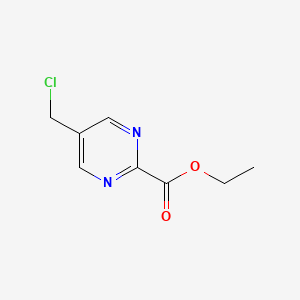
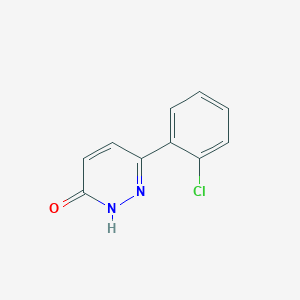
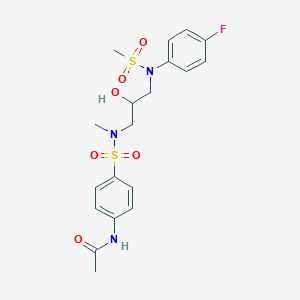
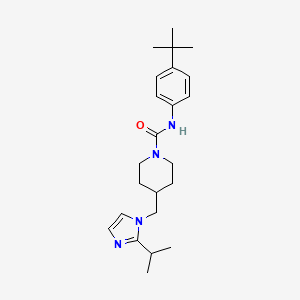
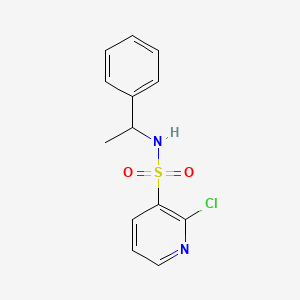
![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)